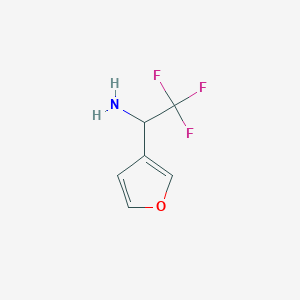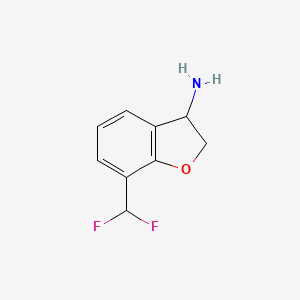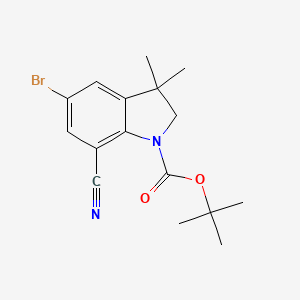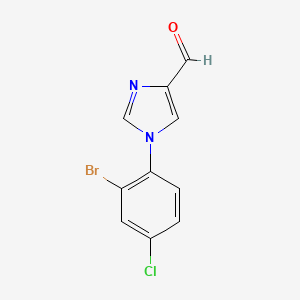
(1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine is an organic compound that features both bromine and fluorine substituents on a phenyl ring, along with an ethane-1,2-diamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and fluorine onto the phenyl ring through electrophilic aromatic substitution.
Amine Introduction: Conversion of a suitable precursor to the ethane-1,2-diamine moiety, possibly through reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups.
Reduction: Reduction reactions could be used to modify the bromine or fluorine substituents.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired transformation.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various substituted phenyl derivatives or modified diamine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine might be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, affecting their activity through binding interactions. The presence of bromine and fluorine could influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine
- (1R)-1-(3-Bromo-2-chlorophenyl)ethane-1,2-diamine
- (1R)-1-(3-Bromo-2-methylphenyl)ethane-1,2-diamine
Uniqueness
The unique combination of bromine and fluorine in (1R)-1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine may confer distinct chemical and biological properties, such as altered reactivity or binding characteristics compared to similar compounds.
Propriétés
Formule moléculaire |
C8H10BrFN2 |
|---|---|
Poids moléculaire |
233.08 g/mol |
Nom IUPAC |
(1R)-1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m0/s1 |
Clé InChI |
RGFXAZBJMPYPQH-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Br)F)[C@H](CN)N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)F)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13041887.png)





![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13041916.png)
![1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)
![3-Methoxy-1-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13041919.png)



![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
